(R)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride
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Overview
Description
®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.
Industrial Production Methods
In industrial settings, the production of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride can be compared with other similar compounds, such as:
®-8-(Pyrrolidin-2-yl)quinoline dihydrochloride: Another quinoline derivative with similar chemical properties but different biological activities.
Imidazo[1,2-a]pyridines: A class of compounds with valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds designed for their anti-tubercular activity.
The uniqueness of ®-5-(Pyrrolidin-2-yl)quinoline dihydrochloride lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]quinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1;;/h1-2,4-6,8,13,15H,3,7,9H2;2*1H/t13-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBYDHHLENCOFS-FFXKMJQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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